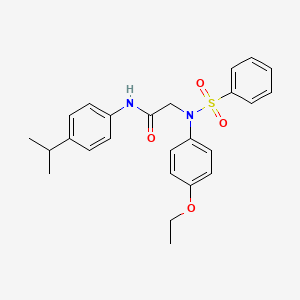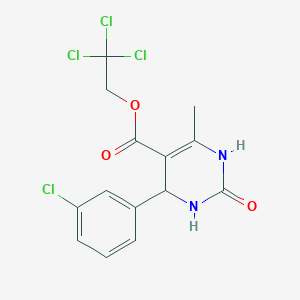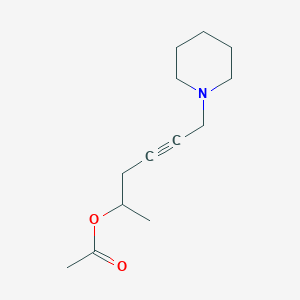
N-(2-isopropoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as SPP-86, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. SPP-86 belongs to the class of sulfonamide compounds, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The mechanism of action of SPP-86 involves the inhibition of carbonic anhydrase IX. This enzyme is involved in regulating pH in cancer cells and plays a critical role in tumor growth and metastasis. SPP-86 binds to the active site of carbonic anhydrase IX and inhibits its activity, leading to a decrease in pH and a decrease in tumor growth.
Biochemical and Physiological Effects
SPP-86 has been shown to have several biochemical and physiological effects. It has been found to decrease the expression of hypoxia-inducible factor 1-alpha, which is involved in regulating the response to hypoxia in cancer cells. SPP-86 has also been found to decrease the expression of vascular endothelial growth factor, which is involved in promoting angiogenesis in tumors. In addition, SPP-86 has been found to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
SPP-86 has several advantages for lab experiments. It has high purity and yield, which makes it easy to work with. SPP-86 is also stable under a wide range of conditions, which makes it suitable for long-term storage. However, SPP-86 has some limitations for lab experiments. It is highly insoluble in water, which makes it difficult to administer in vivo. In addition, SPP-86 has low bioavailability, which limits its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on SPP-86. One potential direction is to develop more potent and selective inhibitors of carbonic anhydrase IX. Another direction is to investigate the use of SPP-86 in combination with other anticancer agents to enhance its effectiveness. In addition, future research could focus on developing new formulations of SPP-86 that improve its solubility and bioavailability. Finally, the potential use of SPP-86 in other diseases, such as inflammatory disorders, could be explored.
Synthesemethoden
The synthesis of SPP-86 involves the reaction of 2-isopropoxyaniline and 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. The synthesis method has been optimized to yield high purity and yield of SPP-86.
Wissenschaftliche Forschungsanwendungen
SPP-86 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties in preclinical studies. SPP-86 has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in tumor growth and metastasis in animal models.
Eigenschaften
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(2-propan-2-yloxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14(2)25-18-7-4-3-6-17(18)20-26(23,24)16-11-9-15(10-12-16)21-13-5-8-19(21)22/h3-4,6-7,9-12,14,20H,5,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKJLAVYBDNVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxopyrrolidin-1-yl)-N-(2-propan-2-yloxyphenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5120618.png)
![2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120623.png)
![2-(2-methoxyethyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5120631.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B5120637.png)
![1,3-dimethyl-5-{1-[(4-methylphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120645.png)
![4-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5120661.png)
![N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5120664.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5120670.png)

![N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide](/img/structure/B5120681.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one](/img/structure/B5120705.png)